molecular formula C6H10F3NO3 B13638526 Methyl o-(trifluoromethyl)homoserinate

Methyl o-(trifluoromethyl)homoserinate

Cat. No.: B13638526
M. Wt: 201.14 g/mol
InChI Key: PCPDNCXULRGFQB-UHFFFAOYSA-N
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Description

Methyl o-(trifluoromethyl)homoserinate is an organic compound with the molecular formula C6H10F3NO3 It is characterized by the presence of a trifluoromethyl group, which significantly influences its chemical properties and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the nucleophilic trifluoromethylation of a suitable substrate using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonates under basic conditions . The reaction conditions often require the use of strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to facilitate the nucleophilic attack.

Industrial Production Methods

Industrial production of methyl o-(trifluoromethyl)homoserinate may involve more scalable and cost-effective methods. These can include the use of continuous flow reactors to optimize reaction efficiency and yield. Additionally, the use of catalytic systems, such as palladium or copper catalysts, can enhance the selectivity and rate of trifluoromethylation reactions .

Chemical Reactions Analysis

Types of Reactions

Methyl o-(trifluoromethyl)homoserinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, and reducing agents like LiAlH4 for reduction. Substitution reactions often require the use of strong nucleophiles such as sodium azide (NaN3) or thiolates (RS-) under appropriate conditions .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield trifluoromethyl ketones, while reduction can produce difluoromethyl derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl o-(trifluoromethyl)homoserinate is unique due to the presence of both a methyl ester and a trifluoromethyl group, which confer distinct chemical properties. The trifluoromethyl group enhances the compound’s stability, lipophilicity, and electron-withdrawing effects, making it a valuable intermediate in organic synthesis and a useful probe in biochemical studies .

Biological Activity

Methyl o-(trifluoromethyl)homoserinate is a compound of interest due to its potential biological activities, particularly in therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a trifluoromethyl group, which significantly influences its chemical behavior and biological interactions. The molecular structure can be represented as follows:

Molecular Formula C6H6F3NO2\text{Molecular Formula }C_6H_6F_3NO_2

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways.

  • Inhibition of Enzymatic Activity : The compound has been noted for its ability to inhibit specific enzymes such as PRMT5 (Protein Arginine Methyltransferase 5), which plays a critical role in gene expression and cellular growth. Inhibition of PRMT5 has implications for the treatment of various cancers and neurodegenerative diseases .
  • Anti-inflammatory Properties : Research indicates that derivatives of homoserinate compounds exhibit anti-inflammatory effects, making them potential candidates for treating conditions such as rheumatoid arthritis and other autoimmune diseases .
  • Neuroprotective Effects : Studies suggest that this compound may exert protective effects against neuroinflammation, potentially benefiting conditions like Alzheimer's disease and multiple sclerosis .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
Enzyme InhibitionInhibits PRMT5, affecting gene regulation
Anti-inflammatoryReduces inflammation in autoimmune models
NeuroprotectionProtects neuronal cells from inflammatory damage

Case Study 1: Inhibition of PRMT5

A study demonstrated that this compound effectively inhibited PRMT5 activity in vitro, leading to reduced cell proliferation in cancer cell lines. This inhibition was associated with altered expression levels of genes involved in cell cycle regulation, suggesting a potential therapeutic role in cancer treatment .

Case Study 2: Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory properties of this compound derivatives. These compounds were shown to reduce pro-inflammatory cytokine levels in animal models of rheumatoid arthritis, indicating their potential use in managing inflammatory diseases .

Case Study 3: Neuroprotective Mechanisms

Research into the neuroprotective effects revealed that this compound could mitigate neuronal damage caused by oxidative stress and inflammation. In models of Alzheimer's disease, treatment with this compound led to improved cognitive function and reduced markers of neuroinflammation .

Properties

Molecular Formula

C6H10F3NO3

Molecular Weight

201.14 g/mol

IUPAC Name

methyl 2-amino-4-(trifluoromethoxy)butanoate

InChI

InChI=1S/C6H10F3NO3/c1-12-5(11)4(10)2-3-13-6(7,8)9/h4H,2-3,10H2,1H3

InChI Key

PCPDNCXULRGFQB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CCOC(F)(F)F)N

Origin of Product

United States

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